molecular formula C7H14O B2748147 3,3-Dimethylpent-4-en-1-ol CAS No. 53589-56-3

3,3-Dimethylpent-4-en-1-ol

Cat. No.: B2748147
CAS No.: 53589-56-3
M. Wt: 114.188
InChI Key: GJLNFUBRNHEACO-UHFFFAOYSA-N
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Description

3,3-Dimethylpent-4-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes a double bond and two methyl groups.

Scientific Research Applications

3,3-Dimethylpent-4-en-1-ol is utilized in several scientific research fields:

Safety and Hazards

The safety information for 3,3-Dimethylpent-4-en-1-ol includes several hazard statements: H226, H315, H319, H335 . These codes indicate that the compound is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

This compound is a type of organic molecule, specifically an alcohol, and it may interact with various biological targets depending on its specific chemical structure

Mode of Action

As an alcohol, it could potentially interact with its targets through hydrogen bonding or other types of intermolecular interactions . The specific changes resulting from these interactions would depend on the nature of the targets and the context in which the compound is acting.

Biochemical Pathways

The biochemical pathways affected by 3,3-Dimethylpent-4-en-1-ol are currently unknown. Given its structure, it could potentially be involved in lipid metabolism or other pathways involving similar organic compounds . The downstream effects of these pathway interactions would depend on the specific context and the other molecules involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, organic molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on factors such as its chemical structure, the presence of functional groups, and its interactions with various enzymes and transport proteins . These factors would also influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, if it interacts with enzymes involved in metabolism, it could affect the rates of various metabolic reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect its stability and its interactions with its targets . Additionally, the specific biological environment in which it is acting (e.g., the type of cell or tissue) could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of tert-amyl chloride with propionaldehyde, followed by dehydration and hydrogenation steps . Another method includes the isomerization of related compounds in the presence of specific catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylpent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,3-dimethylpent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h4,8H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNFUBRNHEACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53589-56-3
Record name 3,3-dimethylpent-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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